Triafur

Antibacterial potency Nitrofuran comparison Historical clinical data

Generic nitrofurans like nitrofurantoin lack the 1,3,4-thiadiazole ring essential for SAR continuity and exhibit poor aqueous solubility, compromising assay reproducibility. Triafur (CAS 712-68-5) overcomes these limitations: • Freely water-soluble nitrofuran-thiadiazole scaffold for co-solvent-free enzymatic assays • C-2 amino derivatization handle enables anti-H. pylori libraries active against metronidazole-resistant isolates • Validated antileishmanial pharmacophore (derivatives: IC50 0.08 μM, selectivity >78) • >98% purity for reproducible coupling yields

Molecular Formula C6H4N4O3S
Molecular Weight 212.19 g/mol
CAS No. 712-68-5
Cat. No. B1203085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriafur
CAS712-68-5
Molecular FormulaC6H4N4O3S
Molecular Weight212.19 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N
InChIInChI=1S/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)
InChIKeySXZZHGJWUBJKHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triafur: Nitrofuran-Thiadiazole Hybrid for Research


Triafur, systematically named 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole (CAS 712-68-5), is a heterocyclic compound that integrates a 5-nitrofuran moiety with a 1,3,4-thiadiazole ring bearing a free 2-amino group [1]. This dual-ring architecture distinguishes it from first-generation nitrofurans such as nitrofurantoin and furazolidone, which lack the thiadiazole nucleus. Historically deployed as an antimicrobial agent in human and veterinary medicine, its current relevance lies primarily in its role as a versatile synthetic scaffold for developing anti-Helicobacter pylori, antileishmanial, and antimycobacterial candidates [2]. Its procurement value for research institutions stems from this unique structural duality and its established utility as a precursor in medicinal chemistry campaigns.

Why Triafur Surpasses Generic Nitrofurans


Substituting Triafur with a generic nitrofuran such as nitrofurantoin or furazolidone introduces a critical structural divergence: the absence of the 1,3,4-thiadiazole ring, which serves as both a hydrogen-bonding anchor and a modifiable handle for C-2 derivatization. This ring is not merely a spectator; Structure-Activity Relationship (SAR) studies on anti-H. pylori candidates demonstrate that the nature of the substituent at the C-2 position of the 1,3,4-thiadiazole ring dramatically modulates potency against resistant clinical isolates [1]. Furthermore, the parent compound Triafur exhibits a distinct solubility profile—freely soluble in water and ethanol—contrasting with the poor aqueous solubility of many nitrofuran analogs, which directly impacts formulation and in vitro assay design [2]. Interchanging compounds without the thiadiazole nucleus therefore invalidates SAR continuity and compromises experimental reproducibility in medicinal chemistry programs.

Triafur Differentiation: Evidence Benchmarks


Antibacterial Potency vs. Nitrofurantoin

Historical pharmacological data cited in the IARC Monographs indicates that Triafur (2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole) was approximately 10-fold more potent than nitrofurantoin in antibacterial assays [1]. This potency differential is attributed to the presence of the electron-deficient 1,3,4-thiadiazole ring, which enhances the electrophilic character of the nitrofuran warhead and facilitates bioreductive activation. The claim is based on comparative studies conducted during the compound's development in the 1960s, prior to its withdrawal from clinical use.

Antibacterial potency Nitrofuran comparison Historical clinical data

Anti-H. pylori Activity vs. Metronidazole

Derivatives built on the Triafur core scaffold, specifically 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]piperazine analogs, were evaluated against twenty clinical H. pylori strains via disk diffusion and compared directly with metronidazole. Most compounds exhibited strong inhibitory activity at doses lower than 2 μg/disc, producing average inhibition zones exceeding 20 mm, while metronidazole showed minimal to no growth inhibition at this dose [1]. This demonstrates that the 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole pharmacophore, for which Triafur is the foundational building block, confers potent anti-H. pylori activity even against strains with reduced metronidazole susceptibility.

Helicobacter pylori Drug resistance Disk diffusion Metronidazole comparator

Aqueous Solubility vs. Nitrofurans

Triafur is reported to be freely soluble in water and ethanol [1]. This represents a significant physicochemical differentiation from nitrofurantoin, which is practically insoluble in water (solubility approximately 0.08 mg/mL at 25°C). The enhanced aqueous solubility of Triafur is attributed to the presence of the free 2-amino group on the 1,3,4-thiadiazole ring, which participates in hydrogen bonding with water molecules. This property facilitates more accurate in vitro dilution series, reduces the need for organic co-solvents that may confound biological assays, and broadens the range of compatible assay formats.

Aqueous solubility Formulation In vitro assay compatibility Nitrofurantoin comparison

IARC Carcinogenicity vs. Approved Nitrofurans

Triafur is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence in experimental animals. Oral administration in rats produced mammary carcinomas and forestomach papillomas [1]. This classification contrasts with nitrofurantoin, which is classified as a Group 3 agent (not classifiable as to its carcinogenicity to humans) by IARC. The differential carcinogenicity profile is a critical consideration for procurement, as it mandates specific handling, storage, and waste disposal protocols. Researchers selecting Triafur must implement enhanced safety measures that may not be required for nitrofurantoin.

Carcinogenicity IARC Group 2B Safety differentiation Risk assessment

Triafur: Key Research Applications


Anti-H. pylori Lead Optimization

Triafur serves as the foundational 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine building block for generating focused libraries targeting metronidazole-resistant Helicobacter pylori. Evidence demonstrates that derivatives modified at the C-2 amino position retain potent inhibitory activity (>20 mm inhibition zone at <2 μg/disc) against clinical isolates that are unresponsive to metronidazole at equivalent doses [1]. Medicinal chemistry teams should procure Triafur in high-purity grades (>98%) to ensure reproducible derivatization yields, as residual thiosemicarbazide intermediates can interfere with subsequent coupling reactions.

Antileishmanial Drug Discovery

The 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole pharmacophore present in Triafur has demonstrated validated activity against Leishmania major promastigotes and amastigotes. Piperazinyl-linked benzamidine derivatives of this scaffold achieved IC50 values as low as 0.08 μM against the promastigote form, with selectivity indices exceeding 78 relative to macrophage cytotoxicity (CC50 = 785 μM) [2]. Triafur is therefore the appropriate starting material for synthesizing and optimizing next-generation antileishmanial candidates with improved therapeutic windows.

Nitroreductase Bioactivation Studies

The unique combination of the 5-nitrofuran electrophore and the electron-deficient 1,3,4-thiadiazole ring in Triafur provides a distinct electronic profile for studying nitroreductase-mediated bioactivation. The enhanced aqueous solubility of Triafur (freely soluble in water) relative to nitrofurantoin (practically insoluble) [3] makes it the preferred probe substrate for enzymatic assays conducted under physiologically relevant buffer conditions, eliminating the confounding effects of organic co-solvents on enzyme kinetics.

Nitrofuran Residue Analysis Standard

Given its historical use in veterinary medicine and its inclusion on the IARC Group 2B carcinogen list [4], Triafur serves as a relevant analytical reference standard for developing and validating LC-MS/MS methods for nitrofuran residue detection in environmental and food matrices. Its distinct molecular ion (m/z 212.19) and characteristic fragmentation pattern facilitate unambiguous identification in complex biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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